molecular formula C5H12ClNO4S B13590746 2-Amino-4-methanesulfonylbutanoicacidhydrochloride

2-Amino-4-methanesulfonylbutanoicacidhydrochloride

Cat. No.: B13590746
M. Wt: 217.67 g/mol
InChI Key: HPSOWQUBFXMNHJ-UHFFFAOYSA-N
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Description

2-Amino-4-methanesulfonylbutanoicacidhydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural and functional properties. This compound is characterized by the presence of an amino group, a methanesulfonyl group, and a butanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methanesulfonylbutanoicacidhydrochloride typically involves the reaction of 2-amino-4-methanesulfonylbutanoic acid with hydrochloric acidThe final step involves the reaction with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to streamline the production and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methanesulfonylbutanoicacidhydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while substitution reactions can produce a variety of substituted butanoic acid derivatives .

Scientific Research Applications

2-Amino-4-methanesulfonylbutanoicacidhydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-methanesulfonylbutanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-methanesulfonylbutanoicacidhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H12ClNO4S

Molecular Weight

217.67 g/mol

IUPAC Name

2-amino-4-methylsulfonylbutanoic acid;hydrochloride

InChI

InChI=1S/C5H11NO4S.ClH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H

InChI Key

HPSOWQUBFXMNHJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)N.Cl

Origin of Product

United States

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